molecular formula C23H22F2N4O2 B2597824 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide CAS No. 1286721-78-5

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2597824
CAS No.: 1286721-78-5
M. Wt: 424.452
InChI Key: SHMMPSSIXGLKKE-UHFFFAOYSA-N
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Description

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide is a synthetic small molecule recognized for its potent inhibitory activity against key nodes in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This pathway's hyperactivation is a hallmark of numerous malignancies , making it a prime target for therapeutic intervention. The compound's core structure is based on a pyrido[4,3-d]pyrimidin-4-one scaffold, a chemotype known to effectively target the ATP-binding sites of PI3K and mTOR kinases. Its primary research value lies in its utility as a chemical probe to dissect the complex biology of the PI3K/mTOR axis in vitro and in vivo. Researchers employ this inhibitor to investigate mechanisms of oncogenic signaling, study tumor cell responses to pathway suppression—such as induction of apoptosis and inhibition of proliferation—and to explore potential resistance mechanisms. Preclinical studies on related inhibitors highlight their application in cancers like chronic lymphocytic leukemia . Furthermore, it serves as a critical tool compound for evaluating synergistic effects when combined with other targeted agents or chemotherapeutics, providing invaluable insights for the development of novel oncology treatment strategies.

Properties

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2/c1-2-28-11-10-20-19(13-28)23(31)29(22(27-20)15-6-8-16(24)9-7-15)14-21(30)26-18-5-3-4-17(25)12-18/h3-9,12H,2,10-11,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMPSSIXGLKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the ethyl, fluorophenyl, and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to the one have been explored for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that certain derivatives could effectively inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

There is emerging evidence suggesting that this class of compounds possesses antimicrobial properties. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with DNA replication processes .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of histone demethylases (KDMs), which play a crucial role in epigenetic regulation. Inhibitors targeting KDMs have therapeutic implications for various diseases, including cancer and neurodegenerative disorders. The compound's ability to bind to the active site of these enzymes suggests it may modulate gene expression by altering histone methylation status .

Synthesis and Derivatives

The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step synthetic pathways starting from simpler precursors. Common methods include:

  • Formation of the Pyrido[4,3-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate starting materials under controlled conditions.
  • Introduction of Fluorophenyl Groups : Substitution reactions are employed to introduce fluorinated aromatic groups into the structure.
  • Acetamide Formation : The final step often involves acylation reactions to form the acetamide moiety.

These synthetic routes can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

  • Study on Anticancer Activity : A recent publication highlighted a series of pyrido[4,3-d]pyrimidine derivatives that showed promising anticancer activity against various human cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations .
  • Research on Antimicrobial Effects : Another study focused on the antimicrobial properties of similar compounds against resistant bacterial strains. Results indicated significant inhibition zones in agar diffusion assays .

Mechanism of Action

The mechanism of action of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Modifications Biological Relevance
Target Compound Pyrido[4,3-d]pyrimidinone 6-ethyl, 2-(4-fluorophenyl), N-(3-FPh)Ac Hypothesized kinase inhibition
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide () Thieno[3,2-d]pyrimidinone Thiophene replaces pyridine ring; 3-methoxybenzyl side chain Improved solubility due to methoxy group
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide () Thieno[3,2-d]pyrimidinone 7-phenyl substitution; ethyl-methylphenyl side chain Enhanced hydrophobic interactions

Substituent Effects on Bioactivity

  • Fluorophenyl Positioning: The target compound’s 2-(4-fluorophenyl) group contrasts with 2-(3-fluorophenyl) in ’s chromenone-pyrazolo-pyrimidine hybrid. Meta-fluorine () may hinder steric access to active sites compared to para-fluorine . N-(3-fluorophenyl)acetamide vs. N-(2-trifluoromethylphenyl)acetamide (): The trifluoromethyl group increases electronegativity and metabolic resistance but may reduce solubility .
  • Side Chain Flexibility: The target’s acetamide side chain is shorter than the dimethylamino-isopropoxy-phenyl group in ’s Example 83, which likely improves cell permeability but reduces target affinity .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~480 g/mol (estimated) 437.47 g/mol 403.50 g/mol
H-Bond Donors/Acceptors 2/5 2/5 1/4
Calculated logP ~3.8 (highly lipophilic) ~3.2 ~4.1

Research Findings and Gaps

  • Thieno-pyrimidinones () show IC₅₀ values in the nM-μM range against parasitic targets, suggesting the pyrido-pyrimidinone core warrants similar testing .
  • Structural Advantages : The 6-ethyl group in the target compound may confer metabolic stability over methyl or hydrogen substituents in analogs .

Biological Activity

The compound 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class. Its unique structure incorporates various functional groups that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrido[4,3-d]pyrimidine core substituted with ethyl and fluorophenyl groups. These modifications can enhance its lipophilicity and receptor binding affinity.

Property Value
IUPAC Name This compound
Molecular Formula C₂₅H₂₆F₂N₄O₂
Molecular Weight 458.50 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds within the pyrido[4,3-d]pyrimidine class can act as inhibitors of various kinases and demethylases.

  • Kinase Inhibition : The compound may inhibit signaling pathways by targeting kinases involved in cell proliferation and survival.
  • Demethylase Activity : It has been shown to interact with histone demethylases (KDMs), which play crucial roles in epigenetic regulation. For instance, studies on similar compounds suggest that they can inhibit KDM4 and KDM5 subfamilies effectively .

Biological Activity Studies

Several studies have investigated the biological activity of pyrido[4,3-d]pyrimidine derivatives:

  • Anticancer Activity : A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines by inhibiting KDMs involved in tumor progression .
  • Cellular Permeability : Research indicates that these compounds possess favorable pharmacokinetic properties allowing for effective cellular uptake .

Case Study: KDM Inhibition

A notable investigation focused on the inhibition of KDMs using derivatives similar to this compound. The study reported:

  • Selectivity : The compound showed selectivity over other KDM subfamilies.
  • Mechanism Elucidation : Binding studies revealed that the compound interacts with the Fe(II) center of the demethylase active site .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions and acid/base catalysts for condensation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) for solubility, with toluene for reflux conditions to remove water via azeotropic distillation .
  • Temperature Control : Gradual heating (60–120°C) to prevent side reactions, monitored via in-situ HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Example Optimization Table:

StepCatalystSolventTemp (°C)Yield (%)Purity (HPLC, %)
1Pd(PPh₃)₄DMF806592
2K₂CO₃Toluene1107895

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign protons/carbons, with 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS) : Exact mass analysis (ESI+/ESI-) to confirm molecular formula .
  • HPLC-PDA : Purity assessment (>95%) and detection of regioisomeric impurities using C18 columns (acetonitrile/water gradient) .

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridopyrimidine cores inhibit tyrosine kinases) .
  • Assay Design :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
    • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Substituent Variation : Modify the 4-fluorophenyl (electron-withdrawing) or ethyl group (hydrophobicity) to assess potency changes .
  • Bioisosteric Replacement : Replace the acetamide with sulfonamide to enhance metabolic stability .

SAR Example Table:

DerivativeR1 (Position 6)R2 (Position 3)IC₅₀ (Kinase X, nM)LogP
ParentEthyl3-Fluorophenyl1203.2
Derivative APropyl3-Fluorophenyl853.5
Derivative BEthyl4-Chlorophenyl2103.8

Advanced: What computational strategies are used to predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Dock into kinase ATP-binding pockets; validate with co-crystallized ligands .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction (SwissADME) : Calculate logP, bioavailability radar, and CYP450 inhibition .

Advanced: How can contradictions in spectral data (e.g., NMR signal overlap) be resolved?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assign ambiguous protons via heteronuclear correlations .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by cooling to −40°C .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace carbon connectivity .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Lyophilization : Formulate as a lyophilized powder for reconstitution in PBS .

Advanced: How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat), analyze via LC-MS for parent compound depletion .
  • Metabolite ID : Use Q-TOF MS/MS to identify oxidation (e.g., hydroxylation) or glucuronidation .

Advanced: How can target selectivity be assessed against off-target proteins?

Methodological Answer:

  • Panel Screening : Test against 50+ kinases/pharmacologically relevant targets (Eurofins Cerep) .
  • SPR Biosensing : Measure binding kinetics (KD, kon/koff) for primary vs. off-targets .

Advanced: What crystallographic methods characterize polymorphic forms?

Methodological Answer:

  • Single-Crystal XRD : Grow crystals via vapor diffusion (ethyl acetate/hexane), solve structure with SHELX .
  • PXRD : Compare experimental vs. simulated patterns to identify polymorphs .

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